Benzenesulfonamide, p-mercapto- is an organic compound featuring a sulfonamide group attached to a benzene ring, with a mercapto group () located at the para position. This compound is significant in medicinal chemistry due to its potential as an enzyme inhibitor and its applications in various scientific fields. The chemical structure can be denoted as CHNOS, with the CAS number 64058-62-4.
Benzenesulfonamide, p-mercapto- is classified under sulfonamides, a group of compounds known for their antibacterial properties and use in pharmaceuticals. It is derived from the reaction of p-mercaptoaniline with benzenesulfonyl chloride, typically under basic conditions . This compound is recognized for its role in biological systems, particularly as an inhibitor of enzymes such as carbonic anhydrase.
The synthesis of benzenesulfonamide, p-mercapto- can be achieved through several methods:
Benzenesulfonamide, p-mercapto- can participate in several chemical reactions:
The primary mechanism of action for benzenesulfonamide, p-mercapto- involves the inhibition of enzymes such as carbonic anhydrase. The sulfonamide moiety binds to the active site of the enzyme, effectively blocking its activity. This inhibition can lead to reduced cell proliferation in cancer cells and decreased microbial growth, making it a valuable compound in therapeutic applications .
Relevant data include:
Benzenesulfonamide, p-mercapto- has diverse applications across several scientific domains:
The synthesis of PMBS derivatives necessitates precise control over functional group compatibility. Key pathways include nucleophilic aromatic substitution (SNAr), transition-metal-catalyzed cross-coupling, and reductive processes:
Table 1: Key Synthetic Pathways for S-Functionalization of PMBS
Reaction Type | Reagents/Conditions | Product Example | Yield (%) | Key Advantage |
---|---|---|---|---|
Nucleophilic (SNAr) | 2,4-Dinitrochlorobenzene, Et₃N, RT | N-(2,4-Dinitrophenyl)-4-sulfamoylbenzenethiol | >95 | Mild conditions, high selectivity |
Pd-Catalyzed C-S | Aryl bromide, Pd(PPh₃)₄, CuI, DMF, 80°C | 4-((Pyridin-2-yl)thio)benzenesulfonamide | 82 | Broad substrate scope |
Oxidative Coupling | I₂ (1 equiv), CH₂Cl₂, RT | 4,4'-Disulfanediylbis(benzenesulfonamide) | 88 | Simple, protects thiol |
Radical Thiol-Ene | Acrylic acid, AIBN, hv, DMF, 60°C | 4-((2-Carboxyethyl)thio)benzenesulfonamide | 75 | Functional group tolerance, regioselectivity |
The nucleophilic and redox-sensitive thiol group demands tailored strategies for selective incorporation and protection during multi-step syntheses:
Table 2: Mercapto Group Protection/Deprotection Strategies and Performance
Protection Method | Protecting Group | Deprotection Conditions | Deprotection Yield (%) | Compatibility Notes |
---|---|---|---|---|
S-Acetylation | -SAc | NH₄OH (10%), MeOH, RT, 1h | >98 | Stable under acidic/basic conditions; orthogonal to -SO₂NH₂ |
Disulfide (S-S) | -SS- (symmetrical) | TCEP (0.5 equiv), pH 7 buffer, RT | 95 | Allows selective reduction in complex systems; redox-active |
In Situ Anion | -S⁻ (as K⁺ salt) | Not applicable (used directly) | - | Avoids isolation of thiol; minimizes oxidation side reactions |
The sulfonamide group (-SO₂NH₂) undergoes distinct regioselective transformations independent of the thiol functionality, enabling precise molecular diversification:
Table 3: Regioselective Sulfonamide Modifications and Biological Outcomes
Reaction Type | Reagents/Conditions | Regioselective Product | Application/Biological Activity |
---|---|---|---|
N-Heteroarylation | 2-Chloro-4,6-dimethoxypyrimidine, K₂CO₃, DMF | N-(4,6-Dimethoxypyrimidin-2-yl)-4-mercaptobenzenesulfonamide | Kinase inhibitor scaffold (IC₅₀ ~ 0.22 μM vs VEGFR-2) [5] |
Urea Formation | 3-Chlorophenyl isocyanate, pyridine, RT | 4-Mercapto-N-(3-chlorophenylcarbamoyl)benzenesulfonamide | Anticancer hybrid (HeLa IC₅₀ = 7 μM) [10] |
Weinreb Amide | N,O-Dimethylhydroxylamine, EDCI, HOBt, DIPEA | 4-Mercapto-N-(methoxy(methyl)carbamoyl)benzenesulfonamide | Ketone synthesis precursor |
Ortho-Iodination | s-BuLi, TMEDA, THF, -78°C; then I₂ | 2-Iodo-4-mercaptobenzenesulfonamide | Suzuki coupling handle for biaryl synthesis |
Integration of PMBS with ureido, triazole, or other N-heterocyclic pharmacophores generates multifunctional hybrids with enhanced bioactivity profiles. Key strategies include:
Table 4: Bioactive Hybrids Incorporating p-Mercaptobenzenesulfonamide
Hybrid Class | Representative Compound | Synthetic Key Step | Biological Activity |
---|---|---|---|
Ureido-sulfonamide | 4-Mercapto-N-(3-(trifluoromethyl)phenylcarbamoyl)benzenesulfonamide | Isocyanate coupling | Anti-influenza (EC₅₀ = 86 nM, H1N1) [3] |
Triazole-bis-sulfonamide | N-(4-Sulfamoylphenyl)-2-(4-((4-sulfamoylbenzyl)-1H-1,2,3-triazol-1-yl)acetamide | CuAAC click reaction | Antibacterial (MIC = 4.9 µM, S. aureus) [9] |
Imidazole-sulfonamide | 2-((1-Methyl-1H-imidazol-2-yl)thio)-4-chloro-N-(imino(1-methyl-1H-imidazol-2-yl)methyl)benzenesulfonamide | Nucleophilic addition to cyanamide salt | Anticancer (HeLa IC₅₀ = 6 µM; caspase-dependent apoptosis) [10] |
Pyrimidine-sulfonamide | 2-((5-Cyano-6-oxo-4-(p-tolyl)-1,6-dihydropyrimidin-2-yl)thio)-N-(4-(N-cyclopropylsulfamoyl)phenyl)acetamide | S-Alkylation of dihydropyrimidine-thione | Antimicrobial (MBC = 0.33 μg/mL, P. aeruginosa; Biofilm inhibition) [6] |
Tolmetin-sulfonamide | (E)-2-((1-(4-Chlorobenzoyl)-5-methyl-1H-indol-3-yl)-N'-(2,3-dihydroxybenzylidene)acetohydrazide | Condensation with hydrazonyl bromides | Anticancer/VEGFR-2 inhibition (HCT-15 IC₅₀ = 6.62 µM; VEGFR-2 IC₅₀ = 0.20 µM) [5] |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 8017-89-8
CAS No.:
CAS No.: 33227-10-0